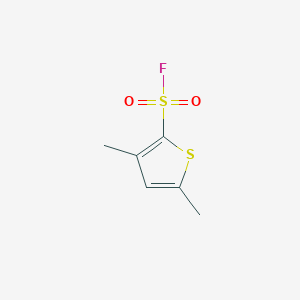
3,5-Dimethylthiophene-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylthiophene-2-sulfonyl fluoride is an organic compound with the molecular formula C₆H₇FO₂S₂ It is a derivative of thiophene, a sulfur-containing heterocycle, and features both methyl and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylthiophene-2-sulfonyl fluoride typically involves the sulfonylation of 3,5-dimethylthiophene. One common method is the reaction of 3,5-dimethylthiophene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, followed by fluorination using a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylthiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Sulfonylation: Sulfur trioxide, chlorosulfonic acid
Fluorination: Sulfur tetrafluoride, diethylaminosulfur trifluoride
Substitution: Amines, alcohols
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation
Thiols: Formed by reduction
Scientific Research Applications
3,5-Dimethylthiophene-2-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfonyl fluoride groups.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of 3,5-Dimethylthiophene-2-sulfonyl fluoride involves its ability to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity can inhibit enzyme activity by modifying active site residues, thereby affecting biological pathways. The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues in enzymes, making it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylthiophene-2-sulfonyl chloride: Similar structure but with a chloride instead of a fluoride group.
3,5-Dimethylthiophene-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride.
3,5-Dimethylthiophene-2-sulfonic acid: The sulfonyl group is present as a sulfonic acid.
Uniqueness
3,5-Dimethylthiophene-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. The fluoride group makes it particularly reactive towards nucleophiles, allowing for specific and targeted chemical modifications. This reactivity is leveraged in various applications, from organic synthesis to biological studies, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C6H7FO2S2 |
|---|---|
Molecular Weight |
194.3 g/mol |
IUPAC Name |
3,5-dimethylthiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H7FO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3 |
InChI Key |
CBALISWZCKPLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13247964.png)
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13247972.png)
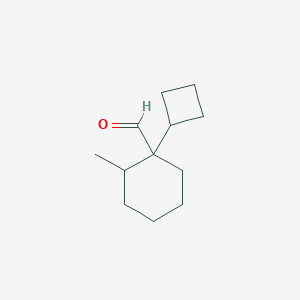

![N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247996.png)
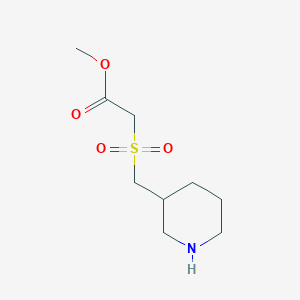
![3-{[2-(Diethylamino)ethyl]amino}phenol](/img/structure/B13248005.png)
![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
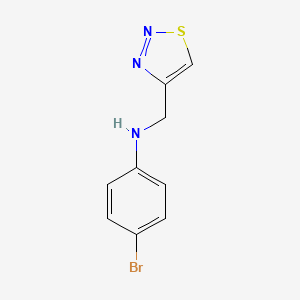

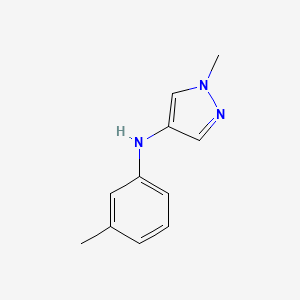

![2-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13248039.png)
![3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13248040.png)
